Product packaging for Flumecinol(Cat. No.:CAS No. 56430-99-0)

Flumecinol

Cat. No.: B1672879
CAS No.: 56430-99-0
M. Wt: 280.28 g/mol
InChI Key: DVASNQYQOZHAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flumecinol, also known by its research code Zixoryn, is a chemical compound with the molecular formula C₁₆H₁₅F₃O and a molecular weight of 280.28 g/mol . Its IUPAC name is 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol . This compound has been investigated primarily for its properties as a hepatic enzyme inducer, a characteristic of the phenobarbital type . A significant body of clinical research has explored the use of this compound for the amelioration of pruritus (itching) associated with primary biliary cirrhosis . In one clinical trial, short-term treatment with this compound was found to be safe and significantly reduced pruritus in patients with this condition . Pharmacokinetic studies in humans indicate that after a single oral dose, this compound is rapidly absorbed, with a peak plasma concentration reached at approximately 2.1 hours . The elimination half-life from plasma was determined to be about 17 hours . Metabolism studies show that the major route of this compound metabolism in humans involves hydroxylation of the alkyl side chain and/or the phenyl group, followed by conjugation . The compound is extensively metabolized, with no unchanged this compound excreted in urine and the majority of metabolites being conjugated with glucuronic and/or sulphuric acids . The trifluoromethyl group and the core structure of the compound remain intact during metabolism . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15F3O B1672879 Flumecinol CAS No. 56430-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASNQYQOZHAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866560
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56430-99-0, 107317-30-6, 107317-31-7
Record name α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56430-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumecinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107317317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flumecinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMECINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB0YA8LDOW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMZ2L5L8WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK2338NBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Analog Development

Methodologies for Flumecinol Synthesis

The construction of the this compound scaffold can be achieved through both well-established classical methods and more contemporary advanced strategies that offer greater control over the molecule's stereochemistry.

The core benzhydrol structure of this compound is traditionally synthesized using one of two primary methods: the Grignard reaction or the reduction of a corresponding benzophenone (B1666685).

Grignard Reaction: This is a cornerstone of carbon-carbon bond formation in organic chemistry. The synthesis of this compound is specifically achieved through the reaction of a Grignard reagent, prepared from 3-trifluoromethyl-bromobenzene and magnesium, with propiophenone (B1677668). prepchem.com In this process, a solution of propiophenone in an anhydrous solvent like dry ether is added dropwise to the prepared Grignard solution at low temperatures. prepchem.com The reaction mixture is then refluxed to drive the reaction to completion. Following the reaction, the resulting complex is decomposed using an aqueous ammonium (B1175870) chloride solution to yield the final product, 3-trifluoromethyl-α-ethyl-benzhydrol. prepchem.com This method is a robust and widely used approach for creating diarylmethanols. sciencemadness.orgyoutube.com

Reduction of Benzophenones: An alternative classical pathway involves the reduction of a ketone precursor. For this compound, this would involve the synthesis of 3-trifluoromethyl-phenyl ethyl ketone, followed by its reduction to the secondary alcohol. Common reducing agents for this type of transformation include sodium borohydride (B1222165) or lithium aluminum hydride. rsc.org Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) can also be employed, although over-reduction to the diphenylmethane (B89790) is a potential side reaction that must be controlled. cmu.edu

While classical methods produce a racemic mixture of this compound, advanced synthetic strategies focus on the enantioselective synthesis of chiral diarylmethanols, which is crucial as different enantiomers of a drug can have vastly different biological activities.

Asymmetric Hydrogenation: Chiral catalysts can be used to achieve the enantioselective hydrogenation of the benzophenone precursor to this compound. Ruthenium complexes containing chiral ligands, such as BINAP in combination with a chiral diamine, have proven highly effective for the asymmetric hydrogenation of various substituted benzophenones to their corresponding chiral benzhydrols with high enantiomeric excess. cmu.edu

Enantioselective Desymmetrization and Kinetic Resolution: More sophisticated techniques involve the use of iridium catalysts with chiral pyridine-oxazoline (PyOX) ligands. These methods can achieve the enantioselective desymmetrization of trifluoromethylated benzhydrols through intramolecular dehydrogenative silylation. nih.govacs.org This approach can create chiral benzoxasilol products that are then converted into the desired unsymmetrical benzhydrols. nih.gov The same catalyst systems can also be used for the kinetic resolution of racemic mixtures of trifluoromethylated benzhydrols, selectively reacting with one enantiomer to allow for the separation of the other. nih.govrsc.org These methods represent the cutting edge of asymmetric catalysis for constructing complex chiral molecules.

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs is guided by the desire to understand how specific structural features influence its activity as a hepatic enzyme inducer. This involves systematic chemical modifications to probe the structure-activity relationship (SAR).

A systematic SAR study is fundamental to optimizing a lead compound like this compound. researchgate.net This involves synthesizing a series of analogs where specific parts of the molecule are altered to determine their effect on biological activity. For this compound, key areas for modification include the two aromatic rings and the side chain attached to the carbinol carbon.

The primary objectives of an SAR study for this compound would be:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on both phenyl rings to probe electronic and steric requirements for optimal activity.

Side Chain Modification: Altering the length and branching of the alkyl group (the ethyl group in this compound) to understand the spatial constraints of the target binding site.

Bioisosteric Replacement: Replacing functional groups or entire rings with bioisosteres to improve properties like metabolic stability or potency.

The findings from such studies are typically compiled to build a comprehensive understanding of the pharmacophore.

Interactive Data Table: Illustrative SAR for this compound Analogs This table presents hypothetical data to illustrate the principles of an SAR study focused on hepatic enzyme induction.

Analog Modification (Compared to this compound) Relative Potency (Hypothetical) Key Observation (Hypothetical)
This compoundBaseline (3-CF3 on Ring A, Ethyl side chain)1.0Reference compound.
Analog 14-CF3 on Ring A0.8Positional change of CF3 group reduces potency.
Analog 24-Cl on Ring A0.6Less electron-withdrawing group decreases activity.
Analog 34-OCH3 on Ring A0.3Electron-donating group is detrimental to activity.
Analog 44-F on Ring B1.2Small electronegative group on the second ring enhances potency.
Analog 5Propyl side chain0.9Increasing alkyl chain length slightly decreases activity.
Analog 6Methyl side chain0.5Decreasing alkyl chain length significantly reduces activity.

Targeted Chemical Modifications and Derivatization (e.g., benzodioxole, hydroxyl groups)

Specific, targeted modifications of functional groups are a key part of lead optimization. For this compound, the hydroxyl group and the phenyl rings are primary targets for derivatization.

Hydroxyl Group Modification: The hydroxyl group is a critical functional moiety, often involved in hydrogen bonding with biological targets. researchgate.net Its presence also impacts physicochemical properties like solubility and lipophilicity. hyphadiscovery.com Modifications can include:

Esterification/Etherification: Converting the hydroxyl group to an ester or ether can alter the compound's lipophilicity and metabolic stability, potentially creating a prodrug that is converted to the active form in vivo.

Replacement: In some cases, the hydroxyl group might be replaced with other functional groups like an amine or thiol to explore different binding interactions. nih.gov

Benzodioxole Moiety Introduction: The 1,3-benzodioxole (B145889) ring is a common structural motif in many biologically active compounds and can serve as a bioisostere for a catechol or substituted phenyl ring. nih.govmdpi.com Replacing one of the phenyl rings of this compound with a benzodioxole ring could significantly alter its electronic properties, conformation, and metabolic profile. The synthesis of such analogs often involves coupling reactions with a pre-formed benzodioxole-containing starting material. frontiersin.org

Interactive Data Table: Examples of Targeted Chemical Modifications

Compound Name Modification Type Structure Rationale for Modification
This compoundParent Compound3-trifluoromethyl-α-ethylbenzhydrolBaseline for comparison.
This compound AcetateHydroxyl Derivatization1-(3-(trifluoromethyl)phenyl)-1-phenylpropyl acetateIncrease lipophilicity; potential prodrug.
Benzodioxole AnalogAromatic Ring Modification1-(benzo[d] prepchem.comsciencemadness.orgdioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)propan-1-olAlter electronic properties and metabolic profile.

Molecular and Biochemical Mechanisms of Action

Induction of Hepatic Microsomal Enzymes by Flumecinol

This compound is recognized as an inducer of hepatic microsomal enzymes. These enzymes, located in the endoplasmic reticulum of liver cells, play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. The induction of these enzymes by this compound can lead to alterations in the metabolic pathways of various substances.

Interaction with the Cytochrome P-450 Monooxygenase System

The primary mechanism by which this compound induces hepatic microsomal enzymes is through its interaction with the cytochrome P-450 (CYP) monooxygenase system. The CYP enzymes are a superfamily of heme-containing proteins that are central to the metabolism of drugs, toxins, and endogenous molecules.

Research has demonstrated that this compound administration leads to an increase in the activity of the cytochrome P-450 and cytochrome P-448 dependent hepatic microsomal monooxygenase systems in male rats. Specifically, a 100 mg/kg body weight dose of this compound was found to have an inducing effect comparable to that of phenobarbital, a well-known enzyme inducer nih.gov. This induction enhances the metabolic capacity of the liver.

Specificity Towards Cytochrome P450 Isoforms (e.g., CYP3A4)

While this compound is a general inducer of the cytochrome P-450 system, evidence suggests a degree of specificity towards certain CYP isoforms. For instance, studies have shown that this compound enhances the activity of cytochrome P-448 dependent 7-ethoxyresorufin O-deethylase nih.gov. Further research is required to fully elucidate the complete profile of CYP isoforms induced by this compound and to determine its specific effects on key human isoforms such as CYP3A4.

Molecular Cascade of Enzyme Induction

The precise molecular cascade initiated by this compound to induce hepatic enzymes has not been extensively detailed in publicly available scientific literature. Generally, the induction of CYP enzymes by xenobiotics involves the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). These receptors, upon activation by a ligand, form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements on the DNA, leading to increased transcription of target genes, including those encoding CYP enzymes. However, direct evidence specifically linking this compound to the activation of PXR, CAR, or other specific nuclear receptors is not available in the reviewed literature.

Regulation of Hepatic Enzyme Activity

The induction of hepatic enzymes by this compound involves the complex regulation of gene expression. This regulation can occur at both the transcriptional and post-transcriptional levels and is mediated by various intracellular signaling pathways.

Analysis of Transcriptional and Post-Transcriptional Modulations

Detailed studies on the specific transcriptional and post-transcriptional modulations caused by this compound are limited. Transcriptional regulation would involve this compound or its metabolites binding to and activating transcription factors, which in turn would increase the rate of transcription of the genes encoding for specific CYP isoforms. Post-transcriptional modifications could include alterations in mRNA stability, processing, or translation efficiency. However, specific research data detailing these processes for this compound is not currently available.

Pharmacological and Preclinical Investigations

In Vitro Pharmacological Characterization of Flumecinol

This compound has been characterized in vitro for its ability to induce hepatic enzymes. It is described as a phenobarbital-type inducer of microsomal mixed-function oxidases. nih.gov

In vitro enzyme induction assays are crucial for assessing the potential inductive effects of investigational drugs on metabolic enzymes. These assays typically involve determining parameters such as the half-maximal effective concentration (EC50) and the maximum induction effect (Emax). wuxiapptec.comyoutube.com The EC50 represents the concentration of a drug that elicits half of its maximal effect, while Emax signifies the maximum induction effect observed. youtube.comfda.gov To accurately obtain these values, assays are designed to utilize a range of drug concentrations, ideally forming an S-shaped concentration-response curve. wuxiapptec.comyoutube.com While this compound is known as an enzyme inducer, specific quantitative parameters like EC50 values for this compound were not detailed in the provided search results.

Investigations into hepatic enzyme induction by this compound have focused on several biochemical markers. Characteristic signs of induction include changes in hexobarbital (B1194168) narcosis, increased wet liver weight, elevated microsomal protein content, and alterations in cytochrome P-450 and cytochrome b5 concentrations. nih.gov The NADH-cytochrome b5 system may also participate in the inductive process. nih.gov Furthermore, gamma-glutamyl transferase (γ-GT), a microsomal protein found in the liver, kidneys, pancreas, and intestines, serves as a sensitive, though non-specific, indicator of damage to bile canaliculi and ducts, with its increased activity potentially indicating enzyme induction. explorationpub.com

Metabolism and Biotransformation Pathways of Flumecinol

Identification of Major Metabolic Pathways

The primary metabolic routes for flumecinol involve oxidative modifications followed by conjugation reactions, facilitating its elimination from the body.

Hydroxylation of Alkyl Side Chain and Phenyl Group

The major metabolic pathway identified for this compound is hydroxylation. This Phase I reaction primarily targets the alkyl side chain and/or the phenyl group of the molecule researchgate.netnih.govtandfonline.comresearchgate.netnstl.gov.cn. This hydroxylation introduces polar hydroxyl groups, making the compound more amenable to subsequent conjugation reactions.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following hydroxylation, this compound metabolites undergo significant Phase II conjugation reactions. Enzymatic hydrolysis studies have revealed that virtually all urinary metabolites of this compound are conjugated with glucuronic acid and/or sulfuric acid, accounting for 77.8% of the administered dose nih.govtandfonline.comresearchgate.net. While unchanged this compound is not detected in urine, it is present in feces, both unconjugated (1.2% of dose) and as glucuronic and sulfuric acid conjugates (10.8% of dose) nih.govtandfonline.com. Glucuronidation and sulfation are well-established primary metabolic pathways for many compounds, including various flavonoids, and are concentrated in organs involved in first-pass metabolism, such as the liver and intestine nih.govnih.gov.

Biotransformation Kinetics and Characteristics

The kinetic profile of this compound highlights its rapid metabolic processing and significant first-pass effect in humans.

Analysis of Metabolic Transformation Rates and First-Pass Effects

This compound exhibits rapid metabolic transformation and a pronounced first-pass effect in humans following oral administration researchgate.netnih.gov. Studies in healthy male volunteers after a single oral dose of 100 mg of 14C-flumecinol showed that the peak concentration of unchanged this compound in plasma was 130.2 ± 37.7 ng/ml, observed approximately 2.1 hours post-dosing. The maximum total radioactivity concentration in plasma, indicating both parent drug and metabolites, was significantly higher at 1414.4 ± 158.9 ng eq./ml, occurring at 2.3 hours researchgate.netnih.gov.

The ratio of total plasma radioactivity to unchanged this compound concentration underscores the rapid and extensive metabolic conversion. The unchanged drug is eliminated from plasma with a biological half-life (t½) of 20.7 ± 1.8 hours, and a total body clearance of 100.9 ± 33.8 l/h. The volume of distribution for this compound was determined to be 41.4 ± 18.4 l/kg. In contrast, the biological half-life of total radioactivity was considerably longer at 35.2 ± 11.9 hours, suggesting the presence of circulating metabolites with slower elimination rates nih.gov.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Mean ± S.D.)

ParameterValueUnitCitation
Peak Plasma Concentration (Unchanged)130.2 ± 37.7ng/ml researchgate.netnih.gov
Time to Peak Plasma Concentration (Unchanged)2.1h researchgate.netnih.gov
Maximum Total Radioactivity Concentration1414.4 ± 158.9ng eq./ml researchgate.netnih.gov
Time to Maximum Total Radioactivity Concentration2.3h researchgate.netnih.gov
Biological Half-life (Unchanged Drug)20.7 ± 1.8h nih.gov
Total Body Clearance (Unchanged Drug)100.9 ± 33.8l/h nih.gov
Volume of Distribution (Unchanged Drug)41.4 ± 18.4l/kg nih.gov
Biological Half-life (Total Radioactivity)35.2 ± 11.9h nih.gov

Quantitative Assessment of Metabolite Excretion Pathways

The excretion of this compound and its metabolites primarily occurs via the urinary route. Over a 120-hour period, approximately 78.8 ± 6.0% of the administered radioactivity was excreted in the urine, while 12.0 ± 5.3% was recovered in feces nih.govtandfonline.com. As noted, unchanged this compound was not detected in urine, indicating complete metabolic conversion prior to renal excretion nih.govtandfonline.com. In feces, a small fraction of the dose (1.2%) was found as unconjugated this compound, with a larger portion (10.8%) present as glucuronic and sulfuric acid conjugates nih.govtandfonline.com.

Table 2: Cumulative Excretion of this compound Radioactivity (120 hours, % of Dose)

Excretion RoutePercentage of Dose (Mean ± S.D.)Citation
Urine78.8 ± 6.0 nih.govtandfonline.com
Feces12.0 ± 5.3 nih.govtandfonline.com

Metabolic Stability of Specific Chemical Moieties (e.g., Trifluoromethyl Group)

A significant finding regarding this compound's biotransformation is the metabolic stability of its trifluoromethyl (CF3) group. Research indicates that both the CF3-group and the core skeleton of the original this compound compound remain intact throughout the metabolic processes researchgate.netnih.govtandfonline.comnstl.gov.cn. The trifluoromethyl substituent is frequently incorporated into drug molecules due to its ability to enhance metabolic stability, attributed to the high strength of the carbon-fluorine bond and its increased oxidative stability beijingyuji.comresearchgate.netnih.gov. This moiety's lipophilicity also contributes to improved bioavailability by facilitating permeability through cell membranes beijingyuji.comresearchgate.net.

Advanced Analytical Methodologies for Flumecinol Research

Spectroscopic and Spectrometric Approaches

UV/Visible Spectroscopy in Compound Characterization

Ultraviolet/Visible (UV/Vis) spectroscopy is a fundamental analytical technique widely employed for the characterization of chemical compounds, including Flumecinol. This method operates by measuring the absorption or transmittance of electromagnetic radiation in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the spectrum. ijnrd.orgsci-hub.se When a substance absorbs UV or visible light, its electrons are promoted from a ground state orbital to a higher energy, excited orbital. ijnrd.org The resulting absorption spectrum, which plots absorbance against wavelength, provides characteristic fingerprints that are invaluable for both qualitative identification and quantitative analysis of a compound. ijnrd.orgsci-hub.se

UV/Vis spectroscopy is recognized for its simplicity, speed, and cost-effectiveness, making it a routine tool in various analytical laboratories. ijnrd.orgsci-hub.se In the context of drug analysis, UV/Vis spectroscopy, often coupled with techniques like High-Performance Liquid Chromatography (HPLC), plays a role in identifying and characterizing drug substances and their potential impurities. capes.gov.br While specific detailed spectral data for this compound's UV/Vis characteristics are not universally published, the general principles of the technique make it applicable for assessing the presence of chromophores within the this compound molecule, confirming its identity, and potentially quantifying its concentration in suitable matrices based on its unique absorption profile.

Radiometric Techniques for Metabolic Studies

Radiometric techniques are indispensable in metabolic studies, offering high sensitivity and specificity for tracking the fate of drug compounds within biological systems. These methods typically involve labeling the compound of interest with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), and then quantifying the radioactivity in various biological samples.

Application of Labeled Compounds (e.g., ¹⁴C-Flumecinol) in Metabolic Tracking

The application of radiolabeled compounds, such as ¹⁴C-Flumecinol, is critical for comprehensive metabolic tracking studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Pharmacokinetic studies in humans have utilized ¹⁴C-labeled 3-trifluoromethyl-alpha-ethylbenzhydrol (this compound) to understand its behavior in the body. nih.gov In one such study, healthy male volunteers received a single oral dose of 100 mg (11.1 Mbq; 300 microCi) of ¹⁴C-Flumecinol. nih.gov

The concentration of unchanged this compound in plasma was determined using capillary gas-liquid chromatography, while total radioactivity was assayed by liquid scintillation counting. nih.gov This research revealed a rapid metabolic transformation and a significant first-pass effect in humans. nih.gov The peak concentration of unchanged this compound in plasma was observed at approximately 2.1 hours post-dosing, with a mean value of 130.2 ± 37.7 ng/ml. nih.gov The maximum total radioactivity concentration was slightly higher and occurred at 2.3 hours, reaching 1414.4 ± 158.9 ng eq./ml. nih.gov

The elimination half-life of the unchanged drug from plasma was determined to be 20.7 ± 1.8 hours, with a total body clearance of 100.9 ± 33.8 l/h. nih.gov In contrast, the biological half-life of total radioactivity was considerably longer, at 35.2 ± 11.9 hours, indicating the presence of circulating metabolites. nih.gov Over a 120-hour period, the majority of the administered radioactivity was excreted in urine (78.8 ± 5.9%), with a smaller proportion recovered in faeces (12.0 ± 5.3%). nih.gov Unchanged this compound was not detected in urine, but was present in faeces, both unconjugated (1.2% of the dose) and as glucuronic and sulphuric acid conjugates. researchgate.net These findings highlight this compound's extensive metabolism and its role as a model compound in studies investigating hepatic enzyme induction.

Table 1: Pharmacokinetic Parameters of ¹⁴C-Flumecinol in Humans (Single Oral Dose)

ParameterUnchanged this compound (Mean ± S.D.)Total Radioactivity (Mean ± S.D.)
Peak Plasma Concentration (ng/ml or ng eq./ml)130.2 ± 37.7 nih.gov1414.4 ± 158.9 nih.gov
Time to Peak Concentration (h)2.1 nih.gov2.3 nih.gov
Biological Half-Life (h)20.7 ± 1.8 nih.gov35.2 ± 11.9 nih.gov
Total Body Clearance (l/h)100.9 ± 33.8 nih.gov4.1 ± 0.6 nih.gov
Volume of Distribution (l/kg)41.4 ± 18.4 nih.gov3.2 ± 1.6 nih.gov
Urinary Excretion (0-120 h, % of dose)Not detected researchgate.net78.8 ± 5.9 nih.gov
Faecal Excretion (0-120 h, % of dose)1.2% (unconjugated), plus conjugates researchgate.net12.0 ± 5.3 nih.gov

Liquid Scintillation Counting for Radioactivity Assay

Liquid Scintillation Counting (LSC) is the predominant method for quantifying radioactivity, particularly for low-energy beta-emitting isotopes such as ¹⁴C. psu.eduwikipedia.orgopenmedscience.comrevvity.comtaylorandfrancis.com The fundamental principle of LSC involves mixing the radioactive sample with a "scintillation cocktail." wikipedia.orgopenmedscience.comrevvity.com This cocktail typically consists of a solvent and one or more "fluors" or scintillators. wikipedia.orgrevvity.com When beta particles emitted from the radioactive isotope interact with the solvent molecules, energy is transferred, which is then absorbed by the primary scintillator. wikipedia.org The primary scintillator subsequently emits photons, and often, secondary scintillators are included to absorb this light and re-emit it at a longer wavelength, optimizing detection efficiency. wikipedia.org

Method Validation and Best Practices in Bioanalytical Research for this compound

Bioanalytical method validation is a critical process in pharmaceutical development, ensuring the reliability, quality, and consistency of data generated for the quantification of drugs and their metabolites in biological matrices. europa.eueuropa.eufda.gov The primary objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose, whether for nonclinical toxicokinetic studies or clinical trials. europa.eueuropa.eu

Key parameters evaluated during the validation process include:

Specificity and Selectivity: Ensuring the method can unequivocally measure the analyte in the presence of endogenous matrix components and other co-administered substances. fda.govmdpi.com

Linearity: Establishing the relationship between the instrument response and the concentration of the analyte over a defined range. fda.govmdpi.com

Accuracy: Assessing the closeness of measured values to the true concentration. fda.govmdpi.com

Precision: Evaluating the reproducibility of the measurements under the same conditions (intra-day) and across different days (inter-day). fda.govmdpi.com

Sensitivity: Determining the lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ). fda.gov

Recovery: Measuring the efficiency of the extraction procedure for the analyte from the biological matrix. fda.gov

Stability: Investigating the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage, in-process stability). fda.govmdpi.com

Regulatory guidelines, such as the ICH M10 guideline on bioanalytical method validation, provide comprehensive recommendations for these validation aspects. europa.eueuropa.eumdpi.com A full validation is typically required for any new bioanalytical method or when significant revisions are made to an existing validated method, such as the addition of a new metabolite. fda.govnih.gov Throughout the method development and validation phases, meticulous documentation of all procedures, any modifications, and their resolutions is essential to provide a clear rationale for the chosen method. fda.gov Furthermore, it is a best practice to ensure that the analysis of study samples is completed within the established stability period of the analyte in the biological matrix. nih.gov In instances where multiple bioanalytical methods are employed within the same study, cross-validation is necessary to ensure comparability and consistency of the data. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation Flumecinol Derivatives for Biochemical Modulation

Research into this compound derivatives focuses on understanding and optimizing its structure-activity relationships (SAR) to enhance its biochemical modulation capabilities. This compound belongs to the arylalkyl alcohol class, and its trifluoromethyl group is known to improve metabolic stability and bioavailability. Future efforts involve the synthesis of novel this compound analogs by modifying specific functional groups, such as the benzodioxole or hydroxyl moieties. These modifications aim to create compounds with improved enzyme induction efficacy or altered selectivity toward specific enzyme systems. High-throughput screening (HTS) assays are crucial for evaluating the enzyme induction potential of these new analogs. Computational tools, including molecular docking, can predict the binding affinity of these derivatives to hepatic nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR), which are key regulators of CYP enzyme expression. longdom.orgpharmacologymentor.com

Advanced Mechanistic Elucidation of Enzyme Induction Pathways

The primary mechanism of this compound involves the induction of hepatic microsomal enzymes, particularly cytochrome P450 monooxygenases, leading to increased metabolism of various endogenous compounds and xenobiotics. slideshare.net This induction process is largely mediated by interactions with nuclear receptors, such as the pregnane X receptor (PXR) and constitutive androstane receptor (CAR), which act as xenobiotic-sensing transcription factors. longdom.orgpharmacologymentor.comfrontiersin.orgmdpi.comnih.gov Further research aims to precisely map the signaling cascades and transcription factors involved in this compound-mediated enzyme upregulation. In vitro assays using hepatocyte cultures or microsomal preparations are standard for identifying interactions with CYP enzymes, with spectrophotometric or fluorometric methods measuring enzyme activity (e.g., CYP3A4 induction). Contradictory data regarding CYP3A4 induction in human hepatocytes versus rodent models suggest species-specific metabolic pathways, highlighting the need for comparative studies using primary hepatocytes from different species under identical conditions to resolve these discrepancies.

Integration of Omics Technologies in this compound Metabolism Research

The application of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—is pivotal for a comprehensive understanding of this compound's metabolic effects. frontiersin.orgnih.govnih.gov These high-throughput approaches can elucidate global changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure. frontiersin.orgnih.govikp.de

Transcriptomics (RNA-seq) can identify dysregulated gene networks, including those related to drug metabolism and detoxification, providing insights into the transcriptional regulation induced by this compound. frontiersin.org

Proteomics (LC-MS) can reveal changes in the abundance of specific enzymes and other proteins involved in this compound metabolism and its downstream effects. frontiersin.org

Metabolomics (NMR) can identify alterations in endogenous metabolite profiles, offering a functional readout of the biochemical impact of enzyme induction. frontiersin.org

Integrating these multi-omics datasets can help elucidate off-target effects and provide a systems-level understanding of this compound's influence on cellular homeostasis. frontiersin.orgnih.gov

Computational Modeling and In Silico Studies of this compound-Target Interactions

Computational modeling and in silico studies are increasingly vital for predicting and understanding this compound's interactions with its biological targets. nih.govitmedicalteam.pluji.es

Molecular Docking: This technique can predict how this compound binds to key enzymes and nuclear receptors (e.g., CAR, PXR), providing insights into binding affinities and interaction sites. mdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models can establish correlations between the chemical structure of this compound and its derivatives and their enzyme-inducing activity. nih.govmdpi.comresearchgate.net This allows for the prediction of activity for new, unsynthesized compounds and guides the design of next-generation derivatives. mdpi.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, incorporating enzyme induction effects to predict its pharmacokinetic profile in various biological systems. nih.gov Such models can also predict drug-drug interactions (DDIs) related to enzyme induction. nih.govmdpi.com

These computational approaches significantly reduce the time and resources required for experimental studies, accelerating the discovery and optimization of this compound-related compounds. nih.govmdpi.com

Exploration of this compound's Research Potential in Novel Biological Systems

Beyond traditional mammalian models, exploring this compound's effects in novel biological systems can uncover new insights and potential applications.

Advanced In Vitro Models: The development of complex in vitro models, such as 3D hepatic spheroids and organ-on-a-chip systems, offers more physiologically relevant platforms than conventional 2D cell cultures. drugtargetreview.comnih.govfrontiersin.org These models can maintain prolonged functional activity and enhanced expression of drug-metabolizing enzymes, providing better in vitro-in vivo correlation for studying enzyme induction and metabolism. drugtargetreview.com

Non-Mammalian Models: Investigating this compound in non-mammalian biological systems, such as specific cell lines or lower organisms, could reveal conserved or divergent mechanisms of enzyme induction and biochemical modulation. This comparative approach can broaden the understanding of xenobiotic metabolism across different species and identify unique biological responses.

Cell Culture Studies for Specific Pathways: Utilizing specialized cell culture models can allow for focused investigation into specific inflammatory pathways or other biological processes modulated by this compound, beyond its primary role in hepatic enzyme induction. mdpi.com

This expansion into diverse biological systems, coupled with advanced analytical techniques, promises to uncover the full spectrum of this compound's research potential.

Q & A

Q. What biochemical pathways does Flumecinol primarily target in hepatic enzyme induction studies, and what experimental models validate these mechanisms?

Methodological Answer: In vitro assays using hepatocyte cultures or microsomal preparations are standard for identifying this compound's interaction with cytochrome P450 enzymes. Spectrophotometric or fluorometric methods measure enzyme activity (e.g., CYP3A4 induction). In vivo rodent models with controlled dosing (e.g., 50–200 mg/kg) and liver tissue sampling at timed intervals provide pharmacokinetic-pharmacodynamic (PK-PD) correlations. Ensure controls for confounding factors like diet or co-administered drugs .

Q. How should researchers design dose-response experiments to determine this compound's optimal efficacy in preclinical models?

Methodological Answer: Use a logarithmic dose range (e.g., 10–300 mg/kg) in animal models, stratified by weight and age. Measure biomarkers such as serum bilirubin, ALT/AST levels, and hepatic glutathione content. Apply nonlinear regression analysis to calculate EC₅₀ values. Include positive controls (e.g., phenobarbital for enzyme induction) and validate results across ≥3 independent replicates .

Q. What are the best practices for synthesizing and characterizing this compound analogs to explore structure-activity relationships (SAR)?

Methodological Answer: Employ solid-phase synthesis for analog libraries, modifying the benzodioxole or hydroxyl groups. Characterize compounds via NMR, HPLC-MS, and X-ray crystallography. Test analogs in high-throughput screening (HTS) assays for enzyme induction efficacy. Use computational tools (e.g., molecular docking) to predict binding affinity to hepatic nuclear receptors like CAR/PXR .

Advanced Research Questions

Q. How can contradictory findings about this compound’s hepatoprotective efficacy in rodent vs. human cell models be resolved?

Methodological Answer: Conduct cross-species comparative studies using primary hepatocytes from rats, mice, and humans under identical culture conditions. Analyze interspecies differences in receptor expression (e.g., CAR/PXR isoforms) via qPCR and Western blot. Perform meta-analyses of existing data to identify confounding variables (e.g., metabolic stability, serum protein binding) .

Q. What strategies mitigate variability in this compound’s pharmacokinetic (PK) parameters across clinical trials?

Methodological Answer: Standardize PK protocols using population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Collect plasma samples at fixed intervals (0–48 hrs post-dose) and quantify this compound via LC-MS/MS. Adjust for covariates like age, liver function, and genetic polymorphisms (e.g., CYP2C19 metabolizer status). Use nonlinear mixed-effects modeling (NONMEM) for data analysis .

Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects in chronic liver disease models?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets from this compound-treated vs. control tissues. Apply pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify dysregulated networks. Validate candidate off-targets (e.g., lipid metabolism genes) via CRISPR knockdown or overexpression in cell lines .

Data Analysis and Interpretation

Q. What statistical frameworks are robust for analyzing this compound’s time-dependent enzyme induction in longitudinal studies?

Methodological Answer: Use repeated-measures ANOVA or linear mixed models (LMMs) to account for within-subject correlations. Apply false discovery rate (FDR) correction for multiple comparisons (e.g., enzyme activity across timepoints). For non-normal data, employ nonparametric tests (e.g., Friedman test) or bootstrapping .

Q. How can machine learning improve predictive modeling of this compound’s therapeutic window in heterogeneous populations?

Methodological Answer: Train supervised learning algorithms (e.g., random forests, neural networks) on clinical datasets with features like baseline liver function, demographics, and genetic markers. Validate models using k-fold cross-validation. Prioritize interpretable models (e.g., SHAP values) to identify key predictors of efficacy/toxicity .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to human trials evaluating this compound’s long-term hepatoprotective effects?

Methodological Answer: Adhere to Declaration of Helsinki principles for informed consent, especially in vulnerable populations (e.g., cirrhotic patients). Use centralized IRB approvals and pre-register trials on ClinicalTrials.gov . Implement Data Safety Monitoring Boards (DSMBs) to review adverse events. Publish negative results to avoid publication bias .

Q. How can researchers enhance reproducibility in this compound preclinical studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: report sample size calculations, randomization methods, and blinding protocols. Share raw data and analysis code via repositories like Figshare or GitHub. Validate key findings in ≥2 independent labs using standardized protocols (e.g., identical cell lines, reagent lots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumecinol
Reactant of Route 2
Reactant of Route 2
Flumecinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.